CerP(d18:1/12:0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

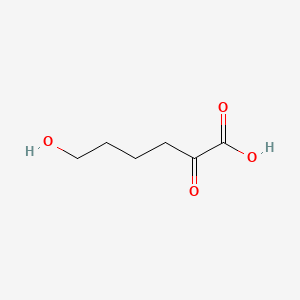

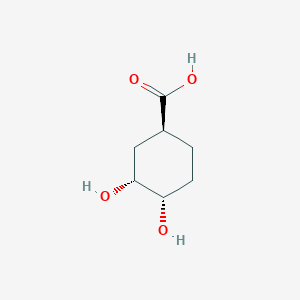

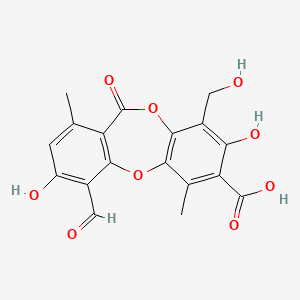

Cerp(D18:1/12:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/12:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/12:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/12:0) participates in a number of enzymatic reactions. In particular, Cerp(D18:1/12:0) can be biosynthesized from ceramide (D18:1/18:0); which is mediated by the enzyme ceramide kinase. In addition, Cerp(D18:1/12:0) and water can be converted into ceramide (D18:1/18:0) through the action of the enzyme lipid phosphate phosphohydrolase 1. In humans, cerp(D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Cerp(D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.

N-dodecanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-dodecanoyl (lauroyl) derivative of sphingosine. It has a role as a metabolite. It derives from a sphingosine and a dodecanoic acid. It is a conjugate acid of a N-dodecanoylsphingosine 1-phosphate(2-).

Scientific Research Applications

CerP(d18:1/12:0) and Cardiovascular Health

Research has shown that certain ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), are significant predictors of cardiovascular death both in patients with stable coronary artery disease (CAD) and acute coronary syndromes (ACS), over and above currently used lipid markers. This may improve the identification of high-risk patients in need of more aggressive therapeutic interventions (Laaksonen et al., 2016). Another study found that higher plasma levels of certain ceramides were associated with major adverse cardiovascular events, emphasizing the potential of ceramides as biomarkers in cardiovascular risk assessment (Mantovani & Dugo, 2020).

CerP(d18:1/12:0) in Biochemical Analysis

Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), have been crucial in empowering the prediction of fatal outcomes of coronary artery disease (CAD) (Kauhanen et al., 2016).

CerP(d18:1/12:0) in Population-Based Studies

A study examining the FINRISK 2002 cohort revealed that distinct serum ceramides are associated with the risk of incident major adverse cardiovascular events (MACE) in apparently healthy individuals, suggesting new biomarkers of MACE risk (Havulinna et al., 2016).

properties

Molecular Formula |

C30H60NO6P |

|---|---|

Molecular Weight |

561.8 g/mol |

IUPAC Name |

[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |

InChI Key |

KXEMZGPJXBKYJP-VARSQMIESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)